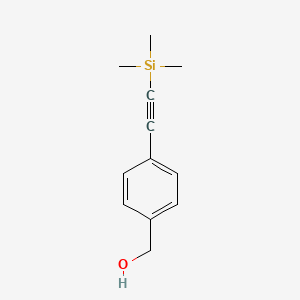

4-(Trimethylsilylethynyl)benzyl alcohol

Beschreibung

BenchChem offers high-quality 4-(Trimethylsilylethynyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trimethylsilylethynyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(2-trimethylsilylethynyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,13H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNXRSFSSANBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459786 | |

| Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275386-60-2 | |

| Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis of 4-(Trimethylsilylethynyl)benzyl alcohol

4-(Trimethylsilylethynyl)benzyl alcohol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Its structure incorporates a protected terminal alkyne (the trimethylsilyl group) and a primary alcohol, making it a valuable synthon for constructing more complex molecular architectures. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed under specific conditions to reveal the terminal acetylene for further coupling reactions.[3] The benzyl alcohol moiety provides a handle for oxidation, esterification, or conversion into a leaving group.

This guide provides a comprehensive, field-tested protocol for the synthesis of 4-(Trimethylsilylethynyl)benzyl alcohol via the Sonogashira cross-coupling reaction. Beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explains the rationale behind procedural choices, and offers practical insights for troubleshooting, ensuring a reliable and reproducible synthesis.

Part 1: The Core Chemistry: A Mechanistic Look at the Sonogashira Coupling

The formation of the C(sp²)-C(sp) bond between the benzyl ring and the acetylene is most efficiently achieved through the Sonogashira cross-coupling reaction.[2][4][5] This reaction, first reported in 1975, has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[4][6][7] The transformation is catalyzed by a palladium complex and typically requires a copper(I) salt as a co-catalyst and an amine base.[8]

The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[6][9][10]

-

The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodobenzyl alcohol), forming a Pd(II) intermediate.

-

The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of the amine base to form a copper(I) acetylide intermediate.[4] This step is crucial as it activates the alkyne.

-

Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[10][11]

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 4-(trimethylsilylethynyl)benzyl alcohol, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[10]

The amine base plays a critical dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (e.g., HI) formed as a byproduct.[4][12]

Caption: Fig. 1: The Catalytic Cycles of the Sonogashira Reaction

Part 2: Experimental Protocol for Synthesis

This protocol details the synthesis starting from 4-iodobenzyl alcohol, which is generally more reactive than its 4-bromo counterpart, leading to faster reaction times and higher yields.[13]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |

| 4-Iodobenzyl alcohol | C₇H₇IO | 234.03 | 5.0 | 1.0 | Starting aryl halide. |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 6.0 | 1.2 | The alkyne component. |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.05 | 0.01 | Palladium catalyst. |

| Copper(I) Iodide | CuI | 190.45 | 0.10 | 0.02 | Co-catalyst. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | - | Base and solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | Co-solvent, anhydrous. |

| Schlenk Flask (100 mL) | - | - | 1 | - | For inert atmosphere. |

| Magnetic Stirrer & Bar | - | - | 1 | - | For agitation. |

| Argon/Nitrogen Supply | - | - | 1 | - | To prevent side reactions. |

Experimental Workflow Diagram

Caption: Fig. 2: Experimental Synthesis Workflow

Step-by-Step Methodology

-

System Preparation : A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with argon. Maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction promoted by oxygen.[5][14]

-

Reagent Loading : To the flask, add 4-iodobenzyl alcohol (1.17 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol, 1 mol%), and copper(I) iodide (19 mg, 0.10 mmol, 2 mol%).[13]

-

Solvent Addition : Add anhydrous tetrahydrofuran (THF, 15 mL) and triethylamine (Et₃N, 15 mL) via syringe. The flask should be sealed, and the mixture stirred to ensure dissolution. Triethylamine serves as both the base and a co-solvent.[12]

-

Degassing : It is best practice to degas the solvent mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This further removes any dissolved oxygen.

-

Alkyne Addition : Add trimethylsilylacetylene (0.84 mL, 6.0 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours, indicated by the consumption of the 4-iodobenzyl alcohol spot.

-

Aqueous Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous ammonium chloride (2 x 25 mL) to remove copper salts, and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid.

Part 3: Purification and Characterization

The crude product is typically a yellow or brown solid. Purification is necessary to remove residual catalyst, unreacted starting materials, and any side products.

Purification Protocol

Flash Column Chromatography : The most effective method for purification is flash column chromatography on silica gel.[15]

-

Stationary Phase : Silica gel (230-400 mesh).

-

Eluent : A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The product fractions can be identified by TLC.

-

Post-Purification : Combine the pure fractions and remove the solvent under reduced pressure to afford 4-(trimethylsilylethynyl)benzyl alcohol as a white to off-white solid.[16] A typical yield is in the range of 85-95%. Note that some sources suggest the compound may have some instability on silica gel, so prolonged exposure should be avoided.[17]

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆OSi | [16][18] |

| Molecular Weight | 204.34 g/mol | [16][18] |

| Appearance | White to off-white solid | [16] |

| Melting Point | 68-72 °C | [16][19] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) : The expected proton NMR spectrum will show characteristic signals.[20]

-

δ 7.45 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the alkynyl group.

-

δ 7.28 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the CH₂OH group.

-

δ 4.70 (s, 2H): Benzylic CH₂ protons.

-

δ 1.75 (br s, 1H): Hydroxyl OH proton (signal may be broad and its position can vary).

-

δ 0.25 (s, 9H): Trimethylsilyl (TMS) group protons.

-

-

¹³C NMR (101 MHz, CDCl₃) :[20]

-

δ 141.5 (Ar-C-CH₂OH)

-

δ 132.2 (Ar-CH)

-

δ 126.8 (Ar-CH)

-

δ 122.5 (Ar-C-C≡)

-

δ 104.8 (-C≡C-Si)

-

δ 95.2 (-C≡C-Si)

-

δ 64.5 (-CH₂OH)

-

δ 0.0 (-Si(CH₃)₃)

-

-

Infrared (IR) Spectroscopy (ATR) :

-

~3350 cm⁻¹ (broad): O-H stretch from the alcohol.[21]

-

~2158 cm⁻¹ (sharp, medium): C≡C stretch of the silyl-protected alkyne.

-

~1250, 840 cm⁻¹: Characteristic Si-C stretches from the TMS group.

-

Part 4: Troubleshooting and Field Insights

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents/solvents. | 1. Use fresh PdCl₂(PPh₃)₂ or a more active Pd(0) source like Pd(PPh₃)₄. 2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas. 3. Use anhydrous solvents and freshly distilled triethylamine. |

| Significant Glaser Homocoupling | Presence of oxygen in the reaction mixture. | Improve degassing procedure (use freeze-pump-thaw cycles). Ensure all glassware is properly sealed. |

| Formation of Desilylated Product | Presence of fluoride ions or strongly basic/aqueous conditions during workup. | Avoid fluoride-containing reagents. Perform a non-aqueous work-up if possible or minimize exposure to basic aqueous solutions. |

| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst). | Optimize the eluent system for column chromatography. Sometimes, letting the crude mixture stand with hexane can precipitate some phosphine oxides before chromatography. |

Conclusion

The Sonogashira coupling provides a highly reliable and efficient pathway for the synthesis of 4-(trimethylsilylethynyl)benzyl alcohol. By understanding the core mechanism and paying close attention to experimental details, particularly the maintenance of an inert atmosphere, researchers can consistently achieve high yields of this versatile chemical building block. The protocol described herein, coupled with the provided characterization data and troubleshooting guide, serves as a self-validating system for professionals in drug development and materials science.

References

-

Sonogashira coupling. In Wikipedia; 2023. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. BYJU'S. [Link]

-

The Sonogashira coupling reaction mechanism. ResearchGate. [Link]

-

Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

-

Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]

-

Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

-

4-(Trimethylsilylethynyl)benzyl alcohol. PubChem. [Link]

-

Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. [Link]

-

Electronic Supplementary Information for Ruthenium-catalyzed silylcarbonylation of alcohols. The Royal Society of Chemistry. [Link]

-

Supporting Information for Rhodium-Catalyzed Silylation of Propargylic Alcohols. Wiley-VCH. [Link]

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. [Link]

-

Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. Scientific & Academic Publishing. [Link]

-

4-Trimethylsilylbenzyl alcohol. SpectraBase. [Link]

-

Supporting Information for Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. The Royal Society of Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

4-(TRIMETHYLSILYLETHYNYL)BENZYL ALCOHOL. Chongqing Chemdad Co.. [Link]

-

Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan. [Link]

-

ATR-IR time on line peak area profiles of benzyl alcohol and benzaldehyde. ResearchGate. [Link]

-

What is the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne? ResearchGate. [Link]

-

Sonogashira Coupling. SynArchive. [Link]

-

Sonogashira Coupling Reaction Exam Prep. Pearson. [Link]

-

Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. MDPI. [Link]

-

Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. [Link]

-

Cross-Coupling of Alkynylsilanes. Gelest. [Link]

Sources

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 6. byjus.com [byjus.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. 4-(Trimethylsilylethynyl)benzyl alcohol 97 275386-60-2 [sigmaaldrich.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. 4-(Trimethylsilylethynyl)benzyl alcohol | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-(TRIMETHYLSILYLETHYNYL)BENZYL ALCOHOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 20. rsc.org [rsc.org]

- 21. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide to the Characterization of 4-(Trimethylsilylethynyl)benzyl alcohol

This guide provides a comprehensive technical overview of the characterization of 4-(Trimethylsilylethynyl)benzyl alcohol, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed spectroscopic analysis of this versatile compound, grounding all protocols and interpretations in established scientific principles.

Introduction: Significance and Physicochemical Properties

4-(Trimethylsilylethynyl)benzyl alcohol, with the CAS Number 275386-60-2, is a bifunctional molecule that incorporates a protected alkyne and a primary alcohol.[1][2] The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling (Glaser coupling) during cross-coupling reactions.[3] This strategic protection allows for the sequential and controlled introduction of the ethynylbenzyl scaffold into more complex molecular architectures. The benzyl alcohol moiety provides a reactive handle for further functionalization, such as oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution.

The compound typically presents as a solid with a melting point in the range of 68-72 °C.[4] Its molecular formula is C₁₂H₁₆OSi, corresponding to a molecular weight of 204.34 g/mol .[2]

Table 1: Physicochemical Properties of 4-(Trimethylsilylethynyl)benzyl alcohol

| Property | Value | Reference(s) |

| CAS Number | 275386-60-2 | [2] |

| Molecular Formula | C₁₂H₁₆OSi | [2] |

| Molecular Weight | 204.34 g/mol | |

| Appearance | Solid | [4] |

| Melting Point | 68-72 °C | [4] |

| Purity | ≥96% | [2] |

Synthesis via Sonogashira Cross-Coupling: A Validated Protocol

The most efficient and widely adopted method for the synthesis of 4-(trimethylsilylethynyl)benzyl alcohol is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] In this case, 4-iodobenzyl alcohol is coupled with trimethylsilylacetylene.

The choice of 4-iodobenzyl alcohol as the aryl halide is deliberate. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, leading to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[6] The use of a copper(I) co-catalyst, typically copper(I) iodide, is crucial for the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] An amine base, such as triethylamine, serves as both the solvent and the acid scavenger to neutralize the hydrogen iodide generated during the reaction.[7]

Caption: Workflow for the synthesis and purification of 4-(Trimethylsilylethynyl)benzyl alcohol.

Experimental Protocol: Sonogashira Coupling

-

System Validation: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), and the final product identity and purity are confirmed by the comprehensive characterization methods detailed in the subsequent sections.

-

Materials:

-

4-Iodobenzyl alcohol (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (NEt₃), anhydrous (solvent)

-

Tetrahydrofuran (THF), anhydrous (co-solvent)

-

-

Procedure:

-

To a dry, oven-baked Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzyl alcohol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous triethylamine and anhydrous tetrahydrofuran to dissolve the solids. The use of a co-solvent like THF can improve the solubility of the reactants.

-

Degas the solution by bubbling argon through it for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can lead to catalyst deactivation and promote the unwanted homocoupling of the alkyne.

-

Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the consumption of the 4-iodobenzyl alcohol starting material.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized 4-(trimethylsilylethynyl)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the compound. Spectra should be recorded in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Trimethylsilyl (TMS) Protons: A sharp singlet peak is expected around δ 0.25 ppm , integrating to 9 protons. This upfield chemical shift is characteristic of protons on a silicon atom.

-

Benzylic Protons: A singlet or a doublet (if coupled to the hydroxyl proton) will appear for the two protons of the -CH₂OH group, typically in the range of δ 4.6-4.8 ppm .

-

Aromatic Protons: The para-substituted benzene ring will give rise to two doublets, each integrating to 2 protons. These will appear in the aromatic region, typically between δ 7.2 and 7.5 ppm .

-

Hydroxyl Proton: A broad singlet for the -OH proton is expected. Its chemical shift can vary depending on the concentration and temperature but is often observed between δ 1.5 and 2.5 ppm .

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Trimethylsilyl (TMS) Carbons: A signal for the methyl carbons of the TMS group will be present near δ 0.0 ppm .

-

Benzylic Carbon: The carbon of the -CH₂OH group is expected around δ 64-66 ppm .

-

Alkynyl Carbons: Two distinct signals for the alkyne carbons (-C≡C-) will be observed between δ 90 and 105 ppm .

-

Aromatic Carbons: Four signals for the aromatic carbons are expected in the range of δ 120-140 ppm . The carbon attached to the alcohol group will be the most downfield in this region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.[8]

Table 2: Characteristic IR Absorptions for 4-(Trimethylsilylethynyl)benzyl alcohol

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 (broad) | O-H | Stretching |

| ~3030 | C-H (aromatic) | Stretching |

| ~2960 | C-H (aliphatic) | Stretching |

| ~2160 | -C≡C- (alkyne) | Stretching |

| ~1600, ~1500 | C=C (aromatic) | Stretching |

| ~1250 | Si-CH₃ | Bending |

| ~1020 | C-O | Stretching |

| ~840 | C-H (aromatic) | Out-of-plane bending |

The presence of a broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl group. The sharp, medium-intensity peak around 2160 cm⁻¹ is characteristic of the carbon-carbon triple bond of the alkyne. The strong absorption at approximately 1250 cm⁻¹ is due to the symmetric bending of the methyl groups attached to the silicon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique used for this analysis.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 204.34 .

-

Key Fragmentation Patterns:

-

Loss of a methyl group ([M-15]⁺): A prominent peak at m/z 189 is expected due to the loss of a methyl radical from the trimethylsilyl group, forming a stable silicon-centered cation.

-

Loss of the benzyl group ([M-91]⁺): Cleavage of the bond between the aromatic ring and the alkyne can lead to a peak at m/z 113 .

-

Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): A characteristic peak at m/z 73 corresponding to the trimethylsilyl cation is a strong indicator of the presence of this group.

-

Solubility

Based on its structure, 4-(trimethylsilylethynyl)benzyl alcohol is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexane will be moderate, and it is expected to be poorly soluble in water due to the predominantly non-polar nature of the molecule.

Conclusion

The thorough characterization of 4-(trimethylsilylethynyl)benzyl alcohol using a combination of NMR, IR, and mass spectrometry provides a clear and unambiguous confirmation of its structure and purity. The Sonogashira coupling reaction stands as a reliable and efficient method for its synthesis. This detailed guide provides the necessary protocols and interpretative insights for researchers to confidently synthesize and validate this important chemical building block for its diverse applications in scientific research and development.

References

-

PubChem. 4-(Trimethylsilylethynyl)benzyl alcohol. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. 4-(Trimethylsilylethynyl)benzyl alcohol (C007B-288244). [Link]

-

Beilstein Journals. Supporting Information for Sonogashira–Hagihara reactions of halogenated glycals. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). [Link]

-

Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-(三甲基硅基乙炔基)苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 4-(Trimethylsilylethynyl)benzyl alcohol | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(Trimethylsilylethynyl)benzyl alcohol

Abstract: 4-(Trimethylsilylethynyl)benzyl alcohol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its structure incorporates a benzyl alcohol moiety, a common pharmacophore and synthetic handle, along with a trimethylsilyl (TMS)-protected terminal alkyne. This TMS group serves as a robust protecting group for the ethynyl functionality, which can be readily deprotected for subsequent transformations, such as the Sonogashira coupling. A comprehensive understanding of its physical and chemical properties is paramount for its effective storage, handling, and application in experimental design. This guide provides an in-depth analysis of the core physical properties, spectroscopic characterization, and safe handling protocols for 4-(Trimethylsilylethynyl)benzyl alcohol, grounded in established experimental methodologies and data.

Chemical Identity and Structure

The unique reactivity and physical behavior of 4-(Trimethylsilylethynyl)benzyl alcohol stem directly from its molecular architecture. It features a para-substituted benzene ring, with a hydroxymethyl group (-CH₂OH) affording it the properties of a primary alcohol, and a trimethylsilylethynyl group (-C≡CSi(CH₃)₃) providing a masked alkyne functionality.

Caption: 2D Chemical Structure of 4-(Trimethylsilylethynyl)benzyl alcohol.

This structure bestows a balance of polar (hydroxyl) and nonpolar (TMS-alkyne, aromatic ring) characteristics, which dictates its solubility and chromatographic behavior. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]methanol | PubChem[1] |

| CAS Number | 275386-60-2 | Sigma-Aldrich, PubChem[1][2] |

| Molecular Formula | C₁₂H₁₆OSi | PubChem, Santa Cruz Biotechnology[2] |

| Molecular Weight | 204.34 g/mol | Sigma-Aldrich, PubChem[1][3][2] |

| InChI Key | WBNXRSFSSANBSA-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| SMILES String | C--INVALID-LINK--(C)C#Cc1ccc(CO)cc1 | Sigma-Aldrich[3] |

| Purity (Typical) | ≥96-97% | Sigma-Aldrich, Santa Cruz Biotechnology[3][2] |

Core Physical Properties

The macroscopic physical properties of a compound are essential for its practical application in the laboratory, informing decisions from solvent selection to reaction setup and purification.

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Melting Point | 68-72 °C | Sigma-Aldrich[3] |

| Boiling Point | Data not available (potential decomposition) | N/A |

| Solubility | Insoluble in water (predicted); Soluble in common organic solvents (e.g., alcohols, CH₂Cl₂, THF) | Inferred from structure[4] |

Appearance and Physical State

At standard temperature and pressure, 4-(Trimethylsilylethynyl)benzyl alcohol exists as a solid[3]. This is consistent with its relatively high molecular weight and the planar, crystalline packing facilitated by the aromatic ring.

Melting Point

The melting point is a critical indicator of purity. Commercial sources report a melting range of 68-72 °C[3]. A narrow melting range within this window is indicative of high sample purity. Broadening of this range typically suggests the presence of impurities, which disrupt the crystalline lattice of the solid.

-

Sample Preparation: Place a small, finely powdered amount of the solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to approximately 10-15 °C below the expected melting point (i.e., ~55 °C).

-

Refinement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Validation: For authoritative results, perform the measurement in triplicate.

Boiling Point

A boiling point for 4-(Trimethylsilylethynyl)benzyl alcohol at atmospheric pressure is not reported. This is common for multifunctional organic molecules of this size. The high temperature required for boiling at 760 mmHg may lead to decomposition, such as self-polymerization or dehydration of the benzyl alcohol. The determination of a boiling point would necessitate vacuum distillation, which lowers the temperature required for the liquid-to-gas phase transition.

Solubility Profile

The solubility is dictated by the principle of "like dissolves like". The polar hydroxyl group suggests potential solubility in polar protic solvents, while the large, nonpolar aromatic and trimethylsilyl moieties predict solubility in nonpolar organic solvents. Benzyl alcohol itself has moderate solubility in water, but the addition of the bulky, hydrophobic TMS-alkyne group is expected to render this derivative effectively insoluble in aqueous media[4].

This workflow is designed to establish a practical solubility profile for use in reaction setup and purification.

Caption: Workflow for qualitative solubility testing.

Recommended Test Solvents: Water, Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the chemical identity and structural integrity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR spectrum is available from chemical suppliers, and the expected vibrational modes are key to confirming the structure[1].

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |

| 3500 - 3200 (broad) | O-H stretch | Confirms the presence of the alcohol group.[5] |

| 3100 - 3000 | Aromatic C-H stretch | Indicates the benzene ring. |

| 2960 - 2850 | Aliphatic C-H stretch | Corresponds to the -CH₂- and -Si(CH₃)₃ groups.[5] |

| ~2160 | C≡C stretch (alkyne) | Diagnostic for the ethynyl group.[6] |

| 1610 - 1450 | Aromatic C=C stretch | Confirms the aromatic backbone. |

| ~1250 (strong) | Si-C stretch | A very strong, characteristic peak for the TMS group.[6] |

| ~840 (strong) | Si-C rock | Also characteristic of the TMS group. |

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Collection: Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra are not publicly indexed, the expected signals can be reliably predicted based on the structure.

-

¹H NMR:

-

~0.2 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. This signal is highly characteristic.

-

~1.5-2.5 ppm (singlet or broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift is concentration and solvent-dependent, and it may exchange with deuterium if D₂O is added.

-

~4.7 ppm (singlet, 2H): The two protons of the benzylic methylene (-CH₂OH) group.

-

~7.2-7.5 ppm (multiplet, 4H): The four protons on the para-substituted aromatic ring, which will likely appear as two distinct doublets (an AA'BB' system).

-

-

¹³C NMR:

-

~0 ppm: The methyl carbons of the TMS group.

-

~65 ppm: The benzylic carbon (-CH₂OH).

-

~95 ppm & ~105 ppm: The two sp-hybridized carbons of the alkyne.

-

~120-140 ppm: The six carbons of the aromatic ring (four signals expected due to symmetry).

-

-

Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.

-

Dissolution: Gently agitate or vortex the vial to fully dissolve the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of identity.

-

Molecular Ion (M⁺): The exact mass of the molecule is 204.0970 g/mol [1]. In a low-resolution mass spectrum, a peak would be expected at m/z = 204, corresponding to the intact molecule with a single positive charge.

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecule would be expected to fragment in predictable ways. The stability of the benzyl cation is a major driver for fragmentation.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of a Methyl Radical (-•CH₃): Fragmentation of the TMS group can lead to a stable ion at m/z = 189.

-

Loss of Water (-H₂O): Dehydration of the benzyl alcohol is a common pathway for alcohols, leading to an ion at m/z = 186.[7]

-

Loss of the Hydroxymethyl Radical (-•CH₂OH): Cleavage of the benzylic C-C bond results in a silylated aromatic cation at m/z = 173.

-

Formation of Tropylium Ion: A very common fragmentation for benzyl derivatives is the formation of the highly stable tropylium cation at m/z = 91.[8]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. The compound is classified under Storage Class 11 (Combustible Solids)[3].

-

Toxicity: While specific toxicity data is not available, it should be handled with the care afforded to all laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes. The WGK (Water Hazard Class) is 3, indicating it is severely hazardous to water[3].

Conclusion

4-(Trimethylsilylethynyl)benzyl alcohol is a well-defined solid with a moderate melting point and predictable solubility in organic solvents. Its chemical identity is readily confirmed through a combination of spectroscopic techniques, including IR, NMR, and MS, each providing unique and complementary structural information. The presence of both a primary alcohol and a protected alkyne makes it a versatile building block for chemical synthesis. The data and protocols outlined in this guide provide the necessary foundation for researchers, scientists, and drug development professionals to confidently and safely incorporate this valuable reagent into their workflows.

References

- 1. 4-(Trimethylsilylethynyl)benzyl alcohol | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-(Trimethylsilylethynyl)benzyl alcohol 97 275386-60-2 [sigmaaldrich.com]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 4-(Trimethylsilylethynyl)benzyl alcohol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(trimethylsilylethynyl)benzyl alcohol, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. While empirical data for this specific compound is not extensively published, this paper establishes a robust theoretical framework to predict its solubility in a range of common organic solvents. This framework is built upon the principles of "like dissolves like," considering the distinct contributions of the benzyl alcohol and trimethylsilylethynyl functionalities. Furthermore, this guide presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility, empowering researchers to verify and apply these findings in their work. The information is tailored for researchers, scientists, and drug development professionals, providing both predictive insights and practical methodologies.

Introduction: The Significance of 4-(Trimethylsilylethynyl)benzyl alcohol

4-(Trimethylsilylethynyl)benzyl alcohol is a bifunctional organic compound of increasing importance in synthetic chemistry.[1][2][3] Its structure uniquely combines a polar benzyl alcohol moiety with a nonpolar, sterically significant trimethylsilylethynyl group. The benzyl alcohol portion offers a reactive site for further functionalization, while the trimethylsilyl (TMS) group serves as a common protecting group for the terminal alkyne, which can be deprotected for subsequent coupling reactions.[4][5][6] This versatile architecture makes it a valuable building block in the synthesis of pharmaceuticals, organic electronics, and advanced materials.

A thorough understanding of the solubility of 4-(trimethylsilylethynyl)benzyl alcohol is critical for its effective use. Solubility dictates the choice of solvents for chemical reactions, purification processes such as recrystallization and chromatography, and formulation development. Inefficient dissolution can lead to poor reaction kinetics, reduced yields, and difficulties in product isolation and purification. This guide aims to provide a detailed understanding of its solubility profile to facilitate its seamless integration into synthetic workflows.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of 4-(trimethylsilylethynyl)benzyl alcohol presents both polar and nonpolar characteristics, suggesting a nuanced solubility profile.

-

The Benzyl Alcohol Moiety : This part of the molecule is polar due to the hydroxyl (-OH) group, which can participate in hydrogen bonding as both a donor and an acceptor. This feature promotes solubility in polar protic and aprotic solvents. For instance, the parent compound, benzyl alcohol, is miscible with alcohols and diethyl ether and has moderate solubility in water.[7][8][9][10]

-

The Trimethylsilylethynyl Moiety : This group is predominantly nonpolar. The trimethylsilyl group is bulky and hydrophobic, contributing to van der Waals interactions. The ethynyl (alkyne) linkage is linear and relatively nonpolar. This part of the molecule favors solubility in nonpolar and weakly polar aprotic solvents.[11] Alkynes, in general, are soluble in nonpolar organic solvents like hexane and toluene.[11]

The interplay between these two distinct functionalities will determine the overall solubility of the molecule. It is anticipated that 4-(trimethylsilylethynyl)benzyl alcohol will exhibit good solubility in a range of solvents with intermediate to moderate polarity.

Predicted Solubility Profile

Based on the analysis of its functional groups and by drawing parallels with the known solubility of benzyl alcohol and silyl-protected alkynes, a qualitative and predicted quantitative solubility profile for 4-(trimethylsilylethynyl)benzyl alcohol is presented in Table 1. It is important to note that these are predictions and should be experimentally verified for critical applications.

Table 1: Predicted Solubility of 4-(Trimethylsilylethynyl)benzyl alcohol in Common Organic Solvents at Ambient Temperature (approx. 20-25 °C)

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | High | The hydroxyl group of methanol can hydrogen bond with the alcohol functionality of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding.[7] |

| Water | Polar Protic | Low | The large, nonpolar trimethylsilylethynyl group is expected to significantly reduce aqueous solubility compared to benzyl alcohol. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is sufficient to interact with the benzyl alcohol moiety, while its organic nature accommodates the nonpolar part. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for a wide range of organic compounds and can accept hydrogen bonds. |

| Acetone | Polar Aprotic | High | Acetone's carbonyl group can act as a hydrogen bond acceptor, and it is a versatile polar aprotic solvent.[7] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Offers a balance of polarity and nonpolar character suitable for this molecule. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, its interaction with the nonpolar TMS group might be less favorable than other polar aprotic solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Another highly polar aprotic solvent that should readily dissolve the compound. |

| Nonpolar Solvents | |||

| Hexanes | Nonpolar | Low to Moderate | The nonpolar TMS-alkyne tail will favor solubility, but the polar benzyl alcohol head will disfavor it. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic ring of toluene can engage in π-stacking with the benzene ring of the solute, enhancing solubility. |

| Diethyl Ether | Weakly Polar | High | A versatile solvent that can solvate both polar and nonpolar functionalities effectively.[7][9] |

Experimental Determination of Solubility: A Self-Validating Protocol

To empirically validate the predicted solubilities, the following detailed protocol for the isothermal shake-flask method is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

4-(Trimethylsilylethynyl)benzyl alcohol (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(trimethylsilylethynyl)benzyl alcohol to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of 4-(trimethylsilylethynyl)benzyl alcohol of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

Analyze the diluted sample from step 3 under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Discussion and Interpretation of Solubility

The predicted high solubility in polar aprotic solvents like THF, DCM, and acetone is consistent with the presence of the polar benzyl alcohol group, which can engage in dipole-dipole interactions and hydrogen bonding with these solvents. The moderate to high solubility in aromatic solvents like toluene can be attributed to favorable π-π stacking interactions between the aromatic rings of the solvent and the solute.

The lower predicted solubility in highly nonpolar solvents such as hexanes is a direct consequence of the polarity of the benzyl alcohol functionality. Conversely, the limited solubility in water is dominated by the large, hydrophobic trimethylsilylethynyl group.

For practical applications, a solvent that offers high solubility, is inert to the reactants, and is easily removed is often desired. Based on the predicted profile, THF, dichloromethane, and ethyl acetate are likely to be excellent choices for reactions involving 4-(trimethylsilylethynyl)benzyl alcohol.

Conclusion

This technical guide provides a detailed predictive analysis of the solubility of 4-(trimethylsilylethynyl)benzyl alcohol in a variety of common organic solvents, grounded in the fundamental principles of chemical interactions. The dual nature of its molecular structure, possessing both polar and nonpolar functionalities, results in a broad solubility range, with a preference for solvents of moderate polarity. The provided step-by-step experimental protocol offers a robust method for researchers to obtain precise, quantitative solubility data. By understanding and empirically determining the solubility of this key synthetic intermediate, scientists and developers can optimize reaction conditions, enhance purification efficiency, and streamline the development of novel pharmaceuticals and materials.

References

- 1. scbt.com [scbt.com]

- 2. 275386-60-2 CAS MSDS (4-(TRIMETHYLSILYLETHYNYL)BENZYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(Trimethylsilylethynyl)benzyl alcohol | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Benzylalkohol – Möller Chemie [moellerchemie.com]

- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 10. 无水苄醇,99.8 C6H5CH2OH [sigmaaldrich.com]

- 11. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Chemical Properties of 4-(Trimethylsilylethynyl)benzyl alcohol (CAS Number: 275386-60-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trimethylsilylethynyl)benzyl alcohol, identified by CAS number 275386-60-2, is a bifunctional organic molecule that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a trimethylsilyl-protected alkyne and a primary alcohol on a benzene ring, offers a versatile scaffold for the development of novel compounds. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at either the alcohol or the alkyne functionality. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

4-(Trimethylsilylethynyl)benzyl alcohol is a solid at room temperature with a melting point in the range of 68-72 °C. While comprehensive experimental data on all its physical properties are not extensively published, a summary of its key identifiers and known or predicted properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 275386-60-2 | [1][2] |

| Molecular Formula | C₁₂H₁₆OSi | [1][2] |

| Molecular Weight | 204.34 g/mol | [1][2] |

| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]methanol | [1] |

| Synonyms | (4-((Trimethylsilyl)ethynyl)phenyl)methanol, 4-((2-Trimethylsilyl)ethynyl)benzyl alcohol | [2] |

| Appearance | Solid | |

| Melting Point | 68-72 °C | |

| Boiling Point (Predicted) | 274.6 ± 32.0 °C | |

| Density (Predicted) | 0.99 ± 0.1 g/cm³ | |

| pKa (Predicted) | 14.46 ± 0.10 |

Spectroscopic Data

Synthesis and Reactivity

The synthesis of 4-(Trimethylsilylethynyl)benzyl alcohol is most commonly achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

A plausible synthetic route is the coupling of 4-iodobenzyl alcohol with trimethylsilylacetylene.

Figure 1. Proposed synthetic workflow for 4-(Trimethylsilylethynyl)benzyl alcohol.

The reactivity of 4-(Trimethylsilylethynyl)benzyl alcohol is dictated by its three primary functional components: the aromatic ring, the primary alcohol, and the protected alkyne.

-

Alcohol Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

-

Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern influenced by the existing substituents.

-

Protected Alkyne: The trimethylsilyl group can be selectively removed under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or a base, to reveal the terminal alkyne.[8][9] This terminal alkyne can then be used in a variety of subsequent reactions, including further Sonogashira couplings, click chemistry, and hydration.

Experimental Protocols

General Sonogashira Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates and scales.[7][10][11][12]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzyl alcohol (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 2-5 mol%), and a copper(I) co-catalyst like CuI (e.g., 4-10 mol%).

-

Solvent and Base Addition: Add an anhydrous and degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable base, typically an amine like triethylamine or diisopropylamine (2-3 equivalents).

-

Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Purification of Silyl-Protected Alkynes

Purification of silyl-protected alkynes is typically achieved using standard chromatographic techniques.[13][14]

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The choice of solvent system will depend on the polarity of the specific compound and can be determined by TLC analysis.

-

Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a compatible solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the desired product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 4-(Trimethylsilylethynyl)benzyl alcohol and related compounds. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or phosphoric acid for improved peak shape, would be a good starting point for method development.[15][16][17][18] Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm.

Pharmacological and Toxicological Considerations

The incorporation of both silyl and alkyne functionalities into molecules can have significant effects on their pharmacological properties. The silyl group can increase lipophilicity, which may enhance cell membrane permeability and alter metabolic stability.[19] The alkyne moiety is present in a number of approved drugs and can participate in key binding interactions with biological targets.[20][21][22][23]

Conclusion

4-(Trimethylsilylethynyl)benzyl alcohol is a valuable building block in organic synthesis, offering multiple avenues for chemical modification. Its synthesis via the Sonogashira coupling is a well-established and efficient method. The distinct reactivity of the alcohol and the protected alkyne allows for a stepwise and controlled elaboration of the molecular scaffold. While specific biological activity and toxicity data for this compound are limited, its structural motifs suggest potential for its use in the design and synthesis of novel therapeutic agents. Further research into the biological properties of this and related compounds is warranted to fully explore their potential in drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Trimethylsilylbenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trimethylsilylethynyl)benzyl alcohol. Retrieved from [Link]

-

National Institutes of Health. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

-

Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl alcohol, TMS derivative. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4-(Trimethylsilylethynyl)benzyl alcohol (C007B-288244). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

-

ACS Publications. (2012). Silyl-Based Alkyne-Modifying Linker for the Preparation of C-Terminal Acetylene-Derivatized Protected Peptides. Retrieved from [Link]

-

Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min (labeled in green). Retrieved from [Link]

-

PubMed. (2022). Mechanistic Insights into the Pharmacological Significance of Silymarin. Retrieved from [Link]

-

PubMed. (2012). Silyl-based alkyne-modifying linker for the preparation of C-terminal acetylene-derivatized protected peptides. Retrieved from [Link]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

-

MDPI. (2022). Mechanistic Insights into the Pharmacological Significance of Silymarin. Retrieved from [Link]

- Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological studies on the anti-inflammatory action of phenolic compounds. Retrieved from [Link]

-

ResearchGate. (2010). New theophylline derivatives with potential pharmacological activity. Retrieved from [Link]

-

UCSF Library. (n.d.). NTP technical report on the toxicology and carcinogenesis studies of toluene (CAS no. 108-88-3) in F344/N rats and B6C3F₁ mice (inhalation studies). Retrieved from [Link]

Sources

- 1. 4-(Trimethylsilylethynyl)benzyl alcohol | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]

- 4. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Benzyl alcohol, TMS derivative [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. benchchem.com [benchchem.com]

- 13. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 14. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]

- 15. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

- 18. japsonline.com [japsonline.com]

- 19. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanistic Insights into the Pharmacological Significance of Silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Silyl-based alkyne-modifying linker for the preparation of C-terminal acetylene-derivatized protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. search.library.ucsf.edu [search.library.ucsf.edu]

An In-Depth Technical Guide to the Safe Handling of (4-((Trimethylsilyl)ethynyl)phenyl)methanol

For researchers, scientists, and drug development professionals, the novel reagents employed in synthesis are both tools of innovation and sources of potential risk. (4-((Trimethylsilyl)ethynyl)phenyl)methanol, a versatile building block in organic synthesis, is no exception. A thorough understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide provides a detailed examination of the safety data associated with this compound, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.

Compound Identification and Hazard Overview

(4-((Trimethylsilyl)ethynyl)phenyl)methanol is identified by CAS Number 275386-60-2 .[1][2] While comprehensive toxicological data for this specific molecule is not extensively published, safety data sheets for structurally related compounds and functional group analysis provide a strong basis for hazard assessment. The primary hazards associated with this compound are skin and eye irritation.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin Corrosion/Irritation, Category 2

-

Serious Eye Damage/Eye Irritation, Category 2A

These classifications necessitate specific handling protocols to mitigate the risk of exposure. The "Warning" signal word is applied, indicating a moderate level of hazard.

Caption: GHS Hazard Profile for the Compound.

Toxicological Profile and Routes of Exposure

The primary toxicological concerns are localized irritation upon direct contact.

-

Skin Contact : Classified as a Category 2 irritant, direct contact can cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to more severe dermatitis. The causality lies in the chemical's ability to disrupt the lipid bilayer of skin cells, leading to an inflammatory response.

-

Eye Contact : As a Category 2A irritant, this compound can cause significant and potentially painful irritation upon contact with the eyes. This is due to the potential for the molecule to interact with proteins and lipids in the corneal and conjunctival tissues. Immediate and thorough rinsing is critical to prevent lasting damage.

-

Inhalation : While data is limited, vapors or aerosols may cause respiratory tract irritation.[3] Handling in a well-ventilated area is a necessary precaution.

-

Ingestion : Harmful if swallowed.[3] Ingestion can lead to gastrointestinal irritation.

It is crucial to understand that the absence of comprehensive long-term toxicity data does not imply the absence of risk. A conservative approach, treating the compound with respect and minimizing all routes of exposure, is the most scientifically sound strategy.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by rigorous use of PPE.

Engineering Controls:

-

Fume Hood: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[5]

Personal Protective Equipment (PPE): The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[4] Gloves must be inspected before use and changed immediately if contamination is suspected.[3] Proper glove removal technique is paramount to avoid skin contact.

-

Eye Protection: Chemical splash goggles are mandatory.[3] Standard safety glasses do not provide a sufficient seal to protect against splashes.

-

Skin and Body Protection: A lab coat, fully buttoned with sleeves of sufficient length, must be worn.[4] Full-length pants and closed-toe shoes are also required to protect the skin.[4]

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved particulate respirator may be necessary.[3]

Caption: Hierarchy of Controls for Safe Handling.

First-Aid and Emergency Procedures

Immediate and appropriate action following an exposure is critical to minimizing harm.

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[5] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice. |

| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |

Accidental Release Measures: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Ensure adequate ventilation in the area of the spill.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Use in a well-ventilated area, preferably a fume hood.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Storage:

-

Store in a tightly closed container.

-

Protect from light and moisture.[8]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C12H16OSi[2] |

| Molecular Weight | 204.34 g/mol [9] |

| Appearance | Data not consistently available (likely a solid) |

| CAS Number | 275386-60-2[2] |

Stability and Reactivity

The compound is generally stable under recommended storage conditions. However, it is important to avoid:

-

Strong Oxidizing Agents: Can lead to vigorous reactions.[6]

-

Heat and Direct Sunlight: May promote degradation.[7]

Hazardous decomposition products under combustion may include carbon oxides (CO, CO2) and silicon oxides.

References

-

PubChem. 4-(Trimethylsilylethynyl)benzyl alcohol. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet: Phenyl((trimethylsilyl)ethynyl)iodonium trifluoromethanesulfonate. [Link]

-

University of California, Los Angeles. Methanol - Standard Operating Procedure. [Link]

-

Simple Solvents. Safe Storage and Handling of Methanol: A Guide for Industrial Users. [Link]

Sources

- 1. 275386-60-2|(4-((Trimethylsilyl)ethynyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 2. 4-(Trimethylsilylethynyl)benzyl alcohol | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. fishersci.com [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. achmem.com [achmem.com]

Thermogravimetric analysis of 4-(Trimethylsilylethynyl)benzyl alcohol

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-(Trimethylsilylethynyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 4-(Trimethylsilylethynyl)benzyl alcohol (TSEBA), a bifunctional organic molecule of significant interest in materials science and pharmaceutical development. Leveraging the principles of thermogravimetric analysis (TGA), this document outlines a detailed experimental protocol, predicts the multi-stage decomposition pathway based on the compound's distinct functional moieties, and discusses the interpretation of the resulting data. The trimethylsilyl (TMS) protected alkyne and the benzyl alcohol group are analyzed for their individual and combined contributions to the molecule's thermal behavior. This guide serves as a critical resource for researchers, enabling the determination of processing limits, storage conditions, and degradation pathways essential for advanced applications.

Introduction

4-(Trimethylsilylethynyl)benzyl alcohol is a versatile chemical building block characterized by a rigid phenylacetylene core, a reactive benzyl alcohol functional group, and a trimethylsilyl (TMS) protecting group on the terminal alkyne. This unique structure makes it a valuable precursor for the synthesis of conjugated polymers, functional materials, and complex pharmaceutical intermediates. The thermal stability of such a precursor is a paramount parameter, dictating its viability in high-temperature polymerization reactions, formulation processes, and ensuring its shelf-life and handling safety.

Thermogravimetric Analysis (TGA) is an essential analytical technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For a compound like TSEBA, TGA provides critical data on its decomposition temperatures, the kinetics of its degradation, and the nature of its residual products. This guide provides the scientific rationale for experimental design and a robust protocol for obtaining reliable and reproducible TGA data.

Physicochemical Properties of 4-(Trimethylsilylethynyl)benzyl alcohol

A thorough understanding of a compound's physical properties is foundational to any analytical study. The key properties of TSEBA are summarized below.

| Property | Value | Reference |

| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]methanol | [1] |

| CAS Number | 275386-60-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆OSi | [1][2][3] |

| Molecular Weight | 204.34 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point (mp) | 68-72 °C | [2][4] |

| Purity | Typically ≥96-97% | [2][3] |

Core Principles of Thermogravimetric Analysis

TGA measures mass changes in a material as a function of temperature under a controlled atmosphere. The output is a TGA curve, plotting mass percentage against temperature. The first derivative of this curve (DTG) shows the rate of mass change and helps identify the temperature of maximum decomposition rate.

Key parameters derived from a TGA curve include:

-

T_onset (Onset of Decomposition): The temperature at which significant mass loss begins.

-

T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximal, identified from the peak of the DTG curve.

-

Mass Loss (%): The percentage of the initial mass lost during a specific decomposition step.

-

Residue (%): The percentage of mass remaining at the end of the analysis, often indicative of char or inorganic material formation.

Predicted Thermal Decomposition Profile of TSEBA

The thermal degradation of TSEBA is hypothesized to be a multi-stage process, governed by the distinct thermal labilities of its functional groups.

-